Ethyl 2-chloro-6-cyanonicotinate
Description
Ethyl 2-chloro-6-cyanonicotinate (CAS 130879-38-8) is a substituted pyridine derivative with the molecular formula C₉H₇ClN₂O₂ and a molar mass of 210.62 g/mol . The compound features a chloro group at the 2-position and a cyano group at the 6-position of the pyridine ring, with an ethyl ester moiety at the 3-position. Synonyms include EOS-61158 and 2-Chloro-6-cyano-nicotinic acid ethyl ester .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 2-chloro-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-4-3-6(5-11)12-8(7)10/h3-4H,2H2,1H3 |
InChI Key |
SBFJUTOYKJJKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and molecular differences between Ethyl 2-chloro-6-cyanonicotinate and its analogues:
Key Observations:
Positional Isomerism: Ethyl 6-chloro-5-cyano-2-methylnicotinate differs in substituent positions (Cl at 6, CN at 5) and includes a methyl group, increasing steric hindrance and molar mass compared to the parent compound.
Bromine substitution (Ethyl 2-bromo-6-chloronicotinate ) increases molecular weight and may alter reactivity in cross-coupling reactions.
Addition of Bulky Groups : Ethyl 6-acetyl-5-chloronicotinate introduces an acetyl group, which could impact metabolic stability in biological applications.
Physicochemical Properties
- Solubility: The cyano group’s polarity may render this compound less lipophilic than its methoxy or acetyl counterparts, affecting its utility in hydrophobic matrices.
- Thermal Stability: Bromine’s larger atomic radius in Ethyl 2-bromo-6-chloronicotinate could lower melting points compared to the chloro-cyano derivative.
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